

An In-Depth Technical Guide to the UV Activation of Photoinitiator I2959

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: I2959

Cat. No.: B025239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoinitiator **I2959** (Irgacure 2959), focusing on its ultraviolet (UV) activation properties, applications in hydrogel cross-linking, and considerations for its use in biological research.

Irgacure 2959, chemically known as 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one, is a widely used Type I photoinitiator.^{[1][2]} Upon exposure to UV light, it undergoes photocleavage to generate free radicals, which subsequently initiate polymerization of monomers and prepolymers.^{[3][4]} Its biocompatibility at certain concentrations has made it a popular choice for applications in tissue engineering, 3D bioprinting, and drug delivery, particularly for the encapsulation of cells within hydrogels.^{[4][5][6][7]}

UV Activation and Absorbance Properties

I2959 exhibits a broad absorption spectrum in the UV range.^[3] The peak absorbance is observed between 273 nm and 280 nm.^{[3][8]} However, for applications involving living cells, a longer wavelength of 365 nm is commonly used for activation.^{[6][8][9][10][11]} This shift to a less energetic wavelength helps to mitigate potential cytotoxic and mutagenic effects of lower wavelength UV light on cells, even though the molar extinction at 365 nm is significantly lower.^[8]

Parameter	Wavelength (nm)	Solvent	Reference
Peak Absorbance	273 - 280	Acetonitrile, PBS	[3][8]
Common Activation Wavelength	365	Various	[6][8][9][10][11]

Physicochemical Properties

A summary of the key physical and chemical properties of **I2959** is provided below.

Property	Value	Reference
Molecular Weight	224.3 g/mol	[2]
Appearance	Off-white powder	[2]
Melting Point	86.5 - 89.5 °C	[2]
Flash Point	>100 °C	[2]

Solubility

The solubility of **I2959** in various solvents at 20°C is crucial for preparing stock solutions.

Solvent	Solubility (g/100 g solution)	Reference
Methanol	> 50	[2]
Ethanol	10	[2]
Acetone	15	[2]
Ethylacetate	5	[2]
Butylacetate	3	[2]
Water	~ 1	[2]
Toluene	< 1	[2]

Due to its limited water solubility, stock solutions are often prepared in solvents like methanol before being diluted in aqueous solutions for biological applications.[\[9\]](#)[\[10\]](#)

Photocleavage Mechanism of I2959

I2959 is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon UV irradiation to form two free radicals.[\[1\]](#)[\[3\]](#) This process involves the absorption of a UV photon, leading to an excited singlet state which then converts to a triplet state via intersystem crossing.[\[3\]](#) This triplet state subsequently dissociates into a benzoyl radical and a ketyl radical, which then initiate polymerization.

[Click to download full resolution via product page](#)

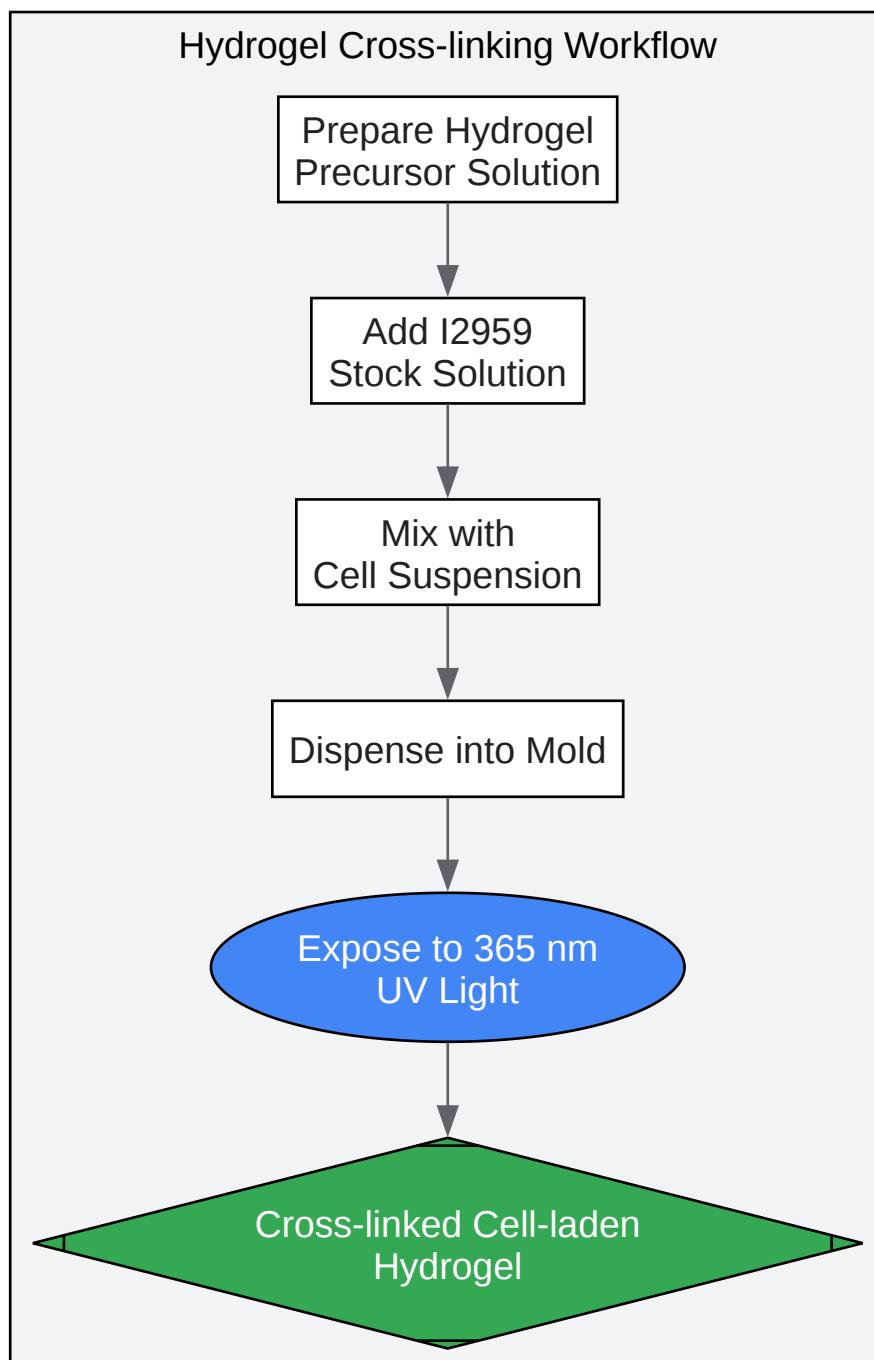
Caption: Photocleavage mechanism of **I2959** upon UV light absorption.

Experimental Protocols

Below are detailed methodologies for common experiments involving **I2959**.

1. Preparation of **I2959** Stock Solution

This protocol describes the preparation of a stock solution of **I2959**, which can then be used to prepare hydrogel precursor solutions.


- Materials: **I2959** powder, methanol (or another suitable solvent), sterile microcentrifuge tubes, vortex mixer.
- Procedure:
 - Weigh the desired amount of **I2959** powder in a sterile microcentrifuge tube.
 - To create a 10% (w/v) stock solution, dissolve the **I2959** in neat methanol (e.g., 100 mg of **I2959** in 1 mL of methanol).[10]
 - Vortex the solution until the **I2959** is completely dissolved.[10]
 - Sterile filter the solution using a 0.2 µm syringe filter if it is to be used for cell culture applications.[9][10]
 - Store the stock solution at 2-8°C and protect it from light.[10] The solubilized photoinitiator should be used within two weeks.[9][10]

2. Photocross-linking of Cell-laden Hydrogels

This protocol provides a general workflow for encapsulating cells in a photochemically cross-linked hydrogel using **I2959**.

- Materials: Hydrogel precursor solution (e.g., methacrylated gelatin - GelMA, polyethylene glycol diacrylate - PEGDA), **I2959** stock solution, cell suspension, UV light source (365 nm), sterile culture plates.
- Procedure:
 - Prepare the hydrogel precursor solution at the desired concentration in a suitable buffer or cell culture medium.

- Add the **I2959** stock solution to the hydrogel precursor to achieve the final desired concentration (typically 0.05% to 0.1% w/v).[\[1\]](#)[\[12\]](#)[\[13\]](#) Mix thoroughly.
- Resuspend the cells in the **I2959**-containing hydrogel precursor solution at the desired cell density.
- Dispense the cell-laden hydrogel precursor solution into a mold or culture plate.
- Expose the solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) and intensity (e.g., 3-10 mW/cm²).[\[5\]](#)[\[12\]](#)[\[13\]](#) The optimal exposure time and intensity will depend on the hydrogel system, **I2959** concentration, and cell type.
- After cross-linking, add cell culture medium to the hydrogels and incubate under standard cell culture conditions.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for cell encapsulation in hydrogels.

Cytotoxicity and Biocompatibility

While **I2959** is considered one of the more cytocompatible photoinitiators, its concentration and the UV light exposure parameters must be carefully optimized to minimize cell death.[4][7] The free radicals generated during photocleavage can be cytotoxic, particularly to rapidly dividing cell lines.[4][5]

I2959				
Cell Line	Concentration (w/v)	UV Exposure	Observation	Reference
Human Aortic Smooth Muscle Cells (HASMCs)	> 0.02%	N/A	Significant decrease in cell survival.	[14]
Human Aortic Smooth Muscle Cells (HASMCs)	< 0.02%	N/A	No significant decrease in cell survival.	[14]
Human Osteosarcoma (Saos-2)	0.1%	1-10 min (365 nm)	Very low cell viability.	[4][5]
Human Osteosarcoma (Saos-2)	0.02%	1-10 min (365 nm)	Cell viability decreased with increased UV exposure time.	[4][5]
Various Mammalian Cells	N/A	N/A	Cell lines that divide more quickly are more sensitive to photoinitiator-induced cell death.	[7]
NIH 3T3 Fibroblasts	0.5% (with 5 mW/cm ² UV)	3 min (365 nm)	>90% viability	[1]

It is recommended that researchers perform their own cytotoxicity studies to determine the optimal **I2959** concentration and UV exposure conditions for their specific cell type and

hydrogel system.

Summary

I2959 is a versatile and efficient photoinitiator for UV curing systems, especially in the field of biomaterials and tissue engineering. Its primary absorption peak is around 273-280 nm, but it is most commonly activated at 365 nm in biological applications to enhance cytocompatibility. Careful optimization of the **I2959** concentration and UV light exposure is critical to achieving successful hydrogel cross-linking while maintaining high cell viability. This guide provides the foundational knowledge and protocols to effectively utilize **I2959** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. xtgchem.cn [xtgchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adbioink.com [adbioink.com]
- 7. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellink.com [cellink.com]
- 10. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 11. Irgacure 2959 – Photoinitiator, Each Of 5Gm | UtechProducts INC [shop.utechproducts.com]
- 12. researchgate.net [researchgate.net]

- 13. boisestate.edu [boisestate.edu]
- 14. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the UV Activation of Photoinitiator I2959]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025239#i2959-uv-activation-wavelength]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com